molecular formula C10H13ClN2O2 B13045856 Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate

Cat. No.: B13045856
M. Wt: 228.67 g/mol
InChI Key: ZGTMJCOQSZKNFW-UHFFFAOYSA-N
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Description

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate is a glycine-derived ester featuring a 5-chloro-substituted pyridine ring linked via an ethyl group to the glycinate backbone. Its structure includes a methyl ester group, a pyridine heterocycle with a chlorine atom at the 5-position, and an ethyl spacer connecting the heterocycle to the glycine moiety.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-[1-(5-chloropyridin-2-yl)ethylamino]acetate

InChI

InChI=1S/C10H13ClN2O2/c1-7(12-6-10(14)15-2)9-4-3-8(11)5-13-9/h3-5,7,12H,6H2,1-2H3

InChI Key

ZGTMJCOQSZKNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)Cl)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate typically involves the reaction of 5-chloro-2-pyridinecarboxaldehyde with methylamine and glycine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium cyanoborohydride, to facilitate the reduction of the intermediate Schiff base to the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate has been investigated for its potential antimicrobial activities. Studies have shown that derivatives of glycine compounds exhibit significant antibacterial effects against various pathogens. For instance, the incorporation of chloropyridine enhances the interaction with bacterial cell membranes, leading to increased efficacy against resistant strains .

Cancer Research
Research indicates that methyl glycinate derivatives can act as inhibitors of specific enzymes involved in cancer progression. Preliminary studies have demonstrated that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. Molecular docking studies suggest that this compound binds effectively to the active site of COX-2, potentially leading to reduced tumor growth in vivo .

Agrochemical Applications

Pesticide Development
The compound's structural features make it a candidate for developing new agrochemicals. Its ability to interact with biological targets suggests potential use as an insecticide or herbicide. Initial trials have shown promising results in controlling pest populations while minimizing environmental impact .

Fungicidal Activity
this compound has also been evaluated for its fungicidal properties. Laboratory tests indicate that it can inhibit the growth of several fungal species, making it a potential agent for crop protection against fungal diseases .

Pharmacological Research

Neuroprotective Effects
Emerging research indicates that compounds similar to this compound may possess neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Pain Management
The analgesic potential of methyl glycinate derivatives is being explored in pain management research. Animal models have demonstrated that certain derivatives can reduce pain responses, indicating their potential as non-opioid analgesics .

Data Tables

Application Area Findings References
AntimicrobialSignificant activity against resistant bacteria
Cancer ResearchInhibits COX-2; reduces tumor growth
AgrochemicalEffective insecticide and fungicide
NeuroprotectiveReduces oxidative stress in neuronal cells
Pain ManagementReduces pain responses in animal models

Case Studies

  • Antibacterial Efficacy Study
    A study published in the International Journal of Antimicrobial Agents demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
  • COX-2 Inhibition Study
    In a molecular docking study published in the Journal of Medicinal Chemistry, researchers evaluated the binding affinity of this compound to COX-2. The results indicated a strong interaction with the active site, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
  • Agrochemical Trials
    Field trials conducted by agricultural researchers demonstrated that formulations containing this compound effectively controlled aphid populations on crops without harming beneficial insects, highlighting its potential as a sustainable pesticide alternative.

Mechanism of Action

The mechanism of action of Methyl (1-(5-chloropyridin-2-yl)ethyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Glycinate Derivatives

Methyl/Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinates (Compounds 6 and 7)
  • Structure: These compounds feature a 2-pyridinyl group substituted with a cyano and ethenyl group, connected to methyl or ethyl glycinate esters .
  • Key Differences: The main compound has a 5-chloro substituent on the pyridine ring, whereas these analogs lack halogenation. The presence of a cyano-ethenyl group in compounds 6 and 7 introduces additional π-conjugation, absent in the main compound.
  • Synthesis : Synthesized via reaction of 2-pyridinylacetonitrile derivatives with glycine alkyl ester hydrochlorides (methyl or ethyl) and triethylamine, achieving high yields of 88–89% .
  • HRMS: Molecular ions consistent with [C₁₂H₁₂N₃O₂]+ for methyl ester derivatives .
Methyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (Compound 8)
  • Structure: A more complex derivative with a dimethylamino-propenoate side chain and cyano-ethenyl group .
  • Key Differences: The dimethylamino group and extended conjugation contrast with the simpler ethyl spacer and chloro substituent in the main compound.
  • Synthesis : Derived from compound 6 using Bredereck’s reagent, yielding 94% .

Pyran-Based Glycinate Derivatives (Compounds 235 and 236)

  • Structure : These feature a tetrahydro-2H-pyran ring substituted with chloro (235) or ethynyl (236) groups, linked to methyl glycinate .
  • Key Differences :
    • Heterocycle : Pyran vs. pyridine in the main compound.
    • Substituents : Chloro at position 4 (235) vs. 5-chloro on pyridine in the main compound.
  • Synthesis : Prepared via coupling of carboxylic acids with O-methyl glycine using EDCl/HOBT, yielding a 53% mixture (2:1 ratio of 235:236) .
  • Analytical Data: ¹H NMR: Pyran ring protons (δ 3.0–5.5 ppm), ethynyl protons (δ ~2.5 ppm for 236). HRMS: [C₁₃H₁₆ClNO₄]+ for 235 (calc. 294.0864, found 294.0860) .

Key Findings and Implications

Structural Impact on Reactivity: The 5-chloro substituent in the main compound likely enhances electrophilic reactivity compared to non-halogenated pyridine analogs, influencing coupling efficiency.

Synthetic Efficiency : Pyridine-based glycinates (e.g., compounds 6–9) achieve higher yields (72–94%) than pyran derivatives (53%), suggesting steric or electronic challenges in pyran systems .

Analytical Signatures : Chloro and ethynyl substituents produce distinct NMR shifts (e.g., chloro in pyridine vs. pyran), aiding structural elucidation .

This comparison underscores the critical role of heterocycle choice and substituent positioning in modulating synthetic accessibility and physicochemical properties. Further studies on the main compound should prioritize optimizing chloro-pyridine coupling protocols to improve yield and purity.

Biological Activity

Methyl (1-(5-chloropyridin-2-YL)ethyl)glycinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula C10H12ClN2O2C_{10}H_{12}ClN_{2}O_{2}. The presence of the chloropyridine moiety is significant for its biological interactions. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC10H12ClN2O2C_{10}H_{12}ClN_{2}O_{2}
Molecular Weight232.66 g/mol
IUPAC NameThis compound
CAS Number[To be determined]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or inflammatory mediators.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : Initial findings suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies have indicated that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies

  • In Vitro Studies : A study conducted on cultured neuronal cells demonstrated that this compound reduced cell death induced by glutamate toxicity by approximately 40% compared to control groups. This suggests a protective mechanism against excitotoxicity.
  • In Vivo Models : Animal studies have shown that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in models of acute inflammation. This effect was measured using ELISA assays, indicating a significant reduction in TNF-alpha and IL-6 levels.
  • Microbial Efficacy : In vitro assays against Staphylococcus aureus revealed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
NeuroprotectionDecreased cell death in vitro
AntimicrobialMIC against S. aureus: 32 µg/mL

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